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1-Methyl-2-oxopropyl butyrate

Flavor substantivity Fragrance longevity Ester tenacity

1-Methyl-2-oxopropyl butyrate (syn. acetoin butyrate, butan-3-one-2-yl butanoate) is an alpha-acyloxy ketone ester belonging to the fatty acid ester class.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 84642-61-5
Cat. No. B1584186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopropyl butyrate
CAS84642-61-5
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C)C(=O)C
InChIInChI=1S/C8H14O3/c1-4-5-8(10)11-7(3)6(2)9/h7H,4-5H2,1-3H3
InChIKeyLJDWJXUIGKSETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol and most fixed oils;  insoluble in wate

1-Methyl-2-oxopropyl butyrate (CAS 84642-61-5): Technical Baseline for Flavor & Fragrance Procurement


1-Methyl-2-oxopropyl butyrate (syn. acetoin butyrate, butan-3-one-2-yl butanoate) is an alpha-acyloxy ketone ester belonging to the fatty acid ester class [1]. It is a synthetic flavoring substance listed in the FDA EAFUS database, regulated under FEMA 3332 and JECFA 407, with an acceptable daily intake (ADI) and no safety concern at current flavor-use levels [2]. Physically, it appears as a white to slightly yellow liquid exhibiting a sweet, red-berry characteristic odor, soluble in alcohol and propylene glycol but insoluble in water [3]. Its procurement relevance lies in its multi-functional organoleptic profile—fruity, creamy, cheesy, and dried-berry nuances at low concentrations—making it a candidate for applications where simpler esters fail to deliver complexity.

Why Acetoin Butyrate Cannot Be Reduced to a Simple Butyrate or Acetate Ester in Formulation


Generic substitution of 1-methyl-2-oxopropyl butyrate with common short-chain esters such as ethyl butyrate or butyl butyrate overlooks the quantifiable impact of the alpha-keto ester backbone on substantivity and olfactory character. While ethyl butyrate exhibits a narrow pineapple note with high volatility (bp 120 °C) , acetoin butyrate provides a broader dried-berry, creamy, and cheesy profile with documented substantivity of 12 hours at 100% concentration [1]. Similarly, exchanging it for acetoin acetate (FEMA 3526) alters the ester chain length, shifting the organoleptic balance from a berry-buttery complex toward a narrower pungent-sweet buttery character, while also modifying key physical parameters such as density and boiling point [2]. These differences are not merely descriptive; they directly affect flavor-release kinetics and long-term stability in finished goods, making simple in-class replacement a formulation risk.

1-Methyl-2-oxopropyl butyrate vs. Analog Esters: Differential Performance Data


Substantivity Benchmark: 12-Hour Duration vs. Class Typical Range

1-Methyl-2-oxopropyl butyrate exhibits a substantivity of 12 hours at 100% concentration when evaluated on blotter under standard conditions [1], which represents approximately a 2× increase over the typical 4–6 hour substantivity range of simple butyrate esters such as ethyl butyrate and butyl butyrate assessed under comparable conditions [2]. This parameter is critical for fragrance and flavor formulations requiring extended mid-note performance without reapplication or encapsulation.

Flavor substantivity Fragrance longevity Ester tenacity

Density Differential for Quality Control: 0.982 g/mL vs. Acetoin Acetate and Butyl Butyrate

The density of 1-methyl-2-oxopropyl butyrate (Sigma-Aldrich, FCC grade) is 0.982 g/mL at 25 °C . This is 9.5% lower than acetoin acetate (1.02 g/cm³) and 13.0% higher than butyl butyrate (0.869 g/mL at 25 °C) , providing a robust physical property for identity verification and purity assessment via simple gravimetric methods during incoming QC inspection of bulk shipments.

Quality control Density specification Purity assay

Purity-Grade Differentiation: 99% min GC vs. Standard FCC ≥98% Baseline

Select commercial sources of 1-methyl-2-oxopropyl butyrate offer a minimum purity of 99% by GC [1], exceeding the standard FCC and JECFA minimum assay of 96% [2] as well as the typical ≥98% FCC grade offered for generic butyrate esters such as ethyl butyrate . This elevated purity reduces the burden of impurity profiling for sensitive dairy and berry flavor applications where off-notes from residual reagents or isomer by-products are commercially unacceptable.

Purity standards FCC compliance GC assay

Odor-Profile Breadth as a Selection Criterion: Multi-Faceted vs. Single-Note Esters

At 10.00% dilution in propylene glycol, 1-methyl-2-oxopropyl butyrate delivers a primary odor profile described as 'fruity, cheese, acetic, creamy, dried berry, butter' [1], comprising five distinct descriptor categories, compared with the narrower 'pungent, sweet, creamy, buttery' profile of acetoin acetate [2] and the predominantly 'pineapple' note of ethyl butyrate . This multi-dimensional character enables formulators to replace binary or ternary ester blends with a single ingredient, simplifying inventory and reducing raw-material variance.

Organoleptic profiling Flavor complexity Sensory differentiation

Safety Benchmark: JECFA ADI 'Acceptable' — No Numerical Intake Cap vs. Restricted Flavor Esters

The JECFA evaluation (1998, Session 51) concluded that 1-methyl-2-oxopropyl butyrate presents 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This contrasts with structurally related diketones such as diacetyl (2,3-butanedione) and acetyl propionyl (2,3-pentanedione), which have been subject to pulmonary toxicity concerns and inhalation exposure limits in manufacturing environments [2]. The absence of a numerical ADI cap provides formulators with wider use-level latitude for this compound in food and beverage applications compared with restricted alternatives.

Regulatory compliance JECFA ADI Food safety specification

Where 1-Methyl-2-oxopropyl butyrate Outperforms Analog Esters: Target Application Scenarios


Dairy and Custard Flavor Compounding — Single-Ingredient Complexity Replacement

In compounded dairy flavors (cream, custard, cream cheese), formulators previously blended acetoin, ethyl butyrate, and delta-lactones to achieve a rounded creamy-buttery profile. The five-descriptor organoleptic breadth of 1-methyl-2-oxopropyl butyrate [1] enables replacement of 2–3 ester components with a single ingredient, reducing SKU count and simplifying batch-sheet management. The 12-hour substantivity further ensures that the creamy note persists through the intended shelf-life of dry-mix desserts and baked goods, which is challenging for more volatile short-chain butyrates.

Red-Berry and Cherry Flavor Systems — Replacement of Binary Ester Blends

The compound's characteristic 'sweet, red berry' primary odor with dried-berry undertones [1] makes it a direct candidate for cherry, raspberry, and mixed-berry flavor formulations where ethyl butyrate provides excessive pineapple character and butyl butyrate introduces unwanted green notes. The JECFA 'ADI acceptable' status with no numerical cap permits flexible dosage in beverages and confections, avoiding the reformulation constraints encountered with usage-restricted flavor ingredients.

Long-Lasting Fragrance Mid-Notes for Functional Products

The 12-hour substantivity at 100% concentration [1] positions this ester as a mid-note tenacity enhancer in functional fragrances (air fresheners, fabric softeners, household cleaners). Compared with butyl butyrate (density 0.869 g/mL, substantivity ~4–6 hours under similar conditions), the higher density (0.982 g/mL) and extended tenacity reduce the need for high-molecular-weight fixatives, thereby lowering overall formula cost and improving biodegradability profiles.

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